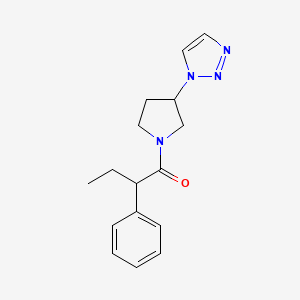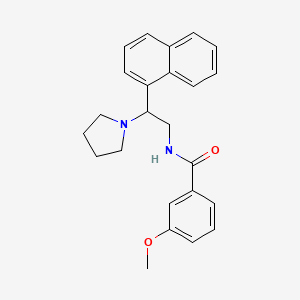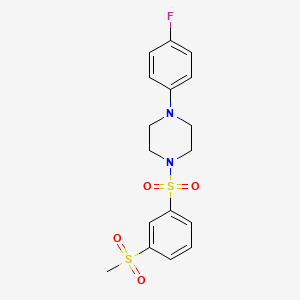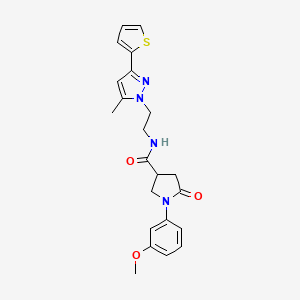
4-Bromo-3,6-dichloro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,6-dichloro-2-nitroaniline is a chemical compound with the molecular formula C6H3BrCl2N2O2 . It has a molecular weight of 285.91 .
Synthesis Analysis
The synthesis of this compound can be achieved through a multistep process . The first step involves the nitration of aniline, followed by bromination . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, dichloro, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by the compound’s name: the bromo group is at the 4th position, the dichloro groups are at the 3rd and 6th positions, and the nitro group is at the 2nd position .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.990±0.06 g/cm3 and a predicted boiling point of 346.0±37.0 °C .Scientific Research Applications
Anaerobic Degradation of Nitroaromatic Compounds
A study by H. D. Duc (2019) on the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains highlights the environmental impact of nitroaromatic compounds and their biodegradation. The study found that Geobacter sp. KT7 and Thauera aromatica KT9 could utilize these compounds as carbon and nitrogen sources under anaerobic conditions, indicating a pathway for the environmental bioremediation of nitroaniline pollutants (Duc, 2019).
Aerobic Degradation Pathways
Khan et al. (2013) reported on the aerobic biodegradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, providing insight into the potential for utilizing specific microbial strains for the detoxification of hazardous nitroaromatic compounds in the environment. This research demonstrates the metabolic versatility of microorganisms in degrading complex organic pollutants (Khan, Pal, Vikram, & Cameotra, 2013).
Synthesis of Bromo-Chlorotoluene
Xue Xu (2006) explored the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, presenting an example of chemical transformations involving nitroaniline derivatives. This study is relevant for understanding the synthetic utility of bromo-nitroaniline compounds in organic chemistry (Xu, 2006).
Sensing Applications
Yi Zhang et al. (2023) developed luminescent metal-organic frameworks (CdMOFs) for the detection of 2,6-Dichloro-4-nitroaniline (DCN), showcasing the application of nitroaniline derivatives in the development of new materials for environmental monitoring. This study underscores the potential of nitroaniline compounds in sensing technologies (Zhang, Liu, Karmaker, Zhang, Yang, Chen, & Yang, 2023).
Green Synthesis and Environmental Remediation
Pappula and Adimurthy (2016) developed an organic solvent-free process for preparing 2,6-dibromo-4-nitroaniline, an intermediate in azo disperse dyes synthesis, demonstrating a commitment to environmentally friendly chemical synthesis practices. This research provides an example of green chemistry approaches in the synthesis of nitroaniline derivatives (Pappula & Adimurthy, 2016).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Properties
IUPAC Name |
4-bromo-3,6-dichloro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWJHKHLZPWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)
![N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2735890.png)
![1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735891.png)

![3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide](/img/structure/B2735896.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2735899.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2735900.png)



![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735907.png)
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735911.png)
